molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5

1-Azabicyclo[3.3.1]nonan-4-one

Cat. No. B1267877
CAS RN: 61108-24-5
M. Wt: 139.19 g/mol
InChI Key: SAFJJNGLNXXSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Azabicyclo[3.3.1]nonan-4-one often involves regio- and diastereoselective condensation reactions. For example, functionalized derivatives have been prepared through condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization (Ullah et al., 2005).

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-one derivatives has been extensively studied using NMR techniques. These studies have established that such compounds typically exhibit a twin-chair conformation with equatorial orientation of substituents, regardless of the incorporation of linear or bulkier groups (Park et al., 2011).

Chemical Reactions and Properties

1-Azabicyclo[3.3.1]nonan-4-one and its derivatives undergo various chemical reactions, highlighting their versatile reactivity. For example, the synthesis of 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one demonstrated a conformationally locked analogue of anatoxin-a, shedding light on the compound's chemical behavior (Brough et al., 1992).

Physical Properties Analysis

The physical properties of 1-Azabicyclo[3.3.1]nonan-4-one compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular conformation. The conformational studies, supported by quantum mechanical calculations and X-ray crystallography, have provided insights into the preferred conformations in different states (Arias et al., 1994).

Scientific Research Applications

Antimicrobial Agents

A series of compounds derived from 1-Azabicyclo[3.3.1]nonan-4-one have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones, have shown significant antibacterial and antifungal activities against a range of microbial organisms, including Staphylococcus aureus, Salmonella typhi, Candida albicans, and Rhizopus sp. at low concentrations. This research indicates the potential of these derivatives in developing new antimicrobial agents (Ramachandran, Rani, & Kabilan, 2009).

NMR Spectroscopy Studies

1-Azabicyclo[3.3.1]nonan-4-one and its derivatives have been extensively studied using various NMR spectroscopic techniques. Detailed NMR analyses, including 1D and 2D NMR spectral studies, have been conducted to establish the stereochemistry of these compounds. This research provides valuable insights into the conformational behavior and electronic effects of these molecules, which are crucial for understanding their chemical properties and potential applications (Park, Jeong, & Parthiban, 2011).

Structural Studies

Molecular mechanics calculations and NMR spectroscopy have been used to study the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. These studies have revealed that the bicyclic system generally prefers a chair-chair conformation, with the N-substituent occupying an equatorial position. Such structural insights are vital for the development of new chemical entities based on this core structure (Arias-Pérez, Alejo, & Maroto, 1997).

Synthesis of Novel Compounds

Various novel compounds based on the 1-Azabicyclo[3.3.1]nonan-4-one structure have been synthesized, demonstrating the versatility of this framework in organic synthesis. These include derivatives functionalized at different positions, offering a range of chemical properties and potential applications. The synthesis processes often involve innovative approaches, highlighting the chemical adaptability of this bicyclic system (Miyano, Irie, Mibu, Miyamoto, Nagata, & Sumoto, 1988).

Future Directions

Future research directions for 1-Azabicyclo[3.3.1]nonan-4-one include exploring its potential in the synthesis of biologically active compounds . For instance, a study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework, which can be extended with appropriate functionalities to synthesize many alkaloids .

properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFJJNGLNXXSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329159
Record name 1-Azabicyclo[3.3.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.3.1]nonan-4-one

CAS RN

61108-24-5
Record name 1-Azabicyclo[3.3.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of potassium tert-butoxide (12.03 g, 107 mmol; Aldrich) in toluene (200 mL) was heated to reflux for 15 minutes, then a solution of ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (10.70 g, 41.6 mmol; Example 35A) in toluene (50 mL) was added dropwise over 2 hour to the refluxing reaction mixture. After the addition was complete, the reaction was heated to reflux for an additional 2 hours, cooled to ambient temperature, and extracted with water (3×50 mL). The combined aqueous layers were acidified with concentrated hydrochloric acid (40 mL), then heated to reflux for 22 hours. The reaction was basified with 45 weight % potassium hydroxide (˜35 mL) and extracted with chloroform (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.50-1.81 (m, 2 H), 1.90-1.96 (m, 2 H), 2.39-2.43 (m, 1 H), 2.49-2.54 (m, 2 H), 3.08-3.41 (m, 6 H); MS (DCI/NH3) m/z 140 (M+H)+.
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anhydrous potassium t-butoxide (45.8 g) in anhydrous toluene (1.0 dm3) was heated at reflux and 1-carboethoxyethyl-3-carboethoxyethylpiperidine (35.0 g) in toluene (250 ml) was added over 2 hours. Reflux was maintained for a further 4 hours before cooling to room temperature and concentrated hydrochloric acid (300 ml) was added. The mixture was stirred for 1 hour, then the organic layer was separated and extracted with concentrated hydrochloric acid (225 ml×4). The combined acid extracts were heated at reflux for 16 hours, then basified to pH 10 with potassium carbonate and extracted with chlorofeny (300 ml×6). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to an orange semi-solid (9.7 g). This was purified by chromatography (Alumina grade III) by gradient elution in 3-10% methanol in ethyl acetate. The title compound was isolated as light orange semi-solid (3.5 g). δH (360 MHz, CDCl3), 1.55 (1H, m, CHH), 1.7-1.8 (1H, m, CHH), 1.95 (2H, m, CH2), 2.4 (1H, s, CH), 2.55 (2H, m, CH2CO), 3.1-3.4 (6H, m, 3×CH2N); m/z 139 (M+) (100%).
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-carboethoxyethyl-3-carboethoxyethylpiperidine
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 3
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 4
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 5
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 6
1-Azabicyclo[3.3.1]nonan-4-one

Citations

For This Compound
3
Citations
MG Kim, ET Bodor, C Wang, TK Harden… - Journal of medicinal …, 2003 - ACS Publications
Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones are reported to begin with 2,5-disubstituted pyridines. …
Number of citations: 11 pubs.acs.org
MG Kim, ET Bodor, TK Harden, H Kohn - Bioorganic & medicinal chemistry, 2004 - Elsevier
The [3.3.1]-bicyclic amine, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene (1), has been shown to be a potent competitive antagonist against the hM …
Number of citations: 3 www.sciencedirect.com
Y Huang, F Bennett, V Verma, FG Njoroge, M MacCoss… - Tetrahedron Letters, 2012
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.